N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Description

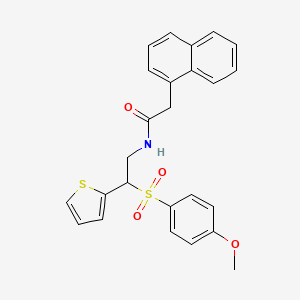

N-(2-((4-Methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a structurally complex acetamide derivative characterized by three key moieties:

- Naphthalen-1-yl group: A bulky aromatic system contributing to hydrophobic interactions and π-π stacking in biological targets.

- Thiophen-2-yl group: A sulfur-containing heterocycle known to enhance metabolic stability and electronic interactions.

- 4-Methoxyphenylsulfonyl group: A polar sulfonamide substituent that improves solubility and influences binding affinity through hydrogen bonding or steric effects.

This compound is hypothesized to exhibit pharmacological activity due to its structural similarity to α-glucosidase inhibitors (e.g., compound 3a in ) and antimycobacterial agents (e.g., thiophene-containing acetamides in ). Its synthesis likely involves multi-step reactions, including sulfonylation of a thiophene-ethylamine intermediate followed by coupling with a naphthalene-acetyl chloride derivative, analogous to methods described in and .

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S2/c1-30-20-11-13-21(14-12-20)32(28,29)24(23-10-5-15-31-23)17-26-25(27)16-19-8-4-7-18-6-2-3-9-22(18)19/h2-15,24H,16-17H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBWMIHZLSQFCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide, a compound with the CAS number 941986-81-8, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 465.6 g/mol. Its structure features a naphthalene moiety linked to a thiophene and a sulfonamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₄S₂ |

| Molecular Weight | 465.6 g/mol |

| CAS Number | 941986-81-8 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including sulfonylation and amidation processes. Key intermediates include 4-methoxybenzenesulfonyl chloride and thiophene derivatives. The overall reaction conditions are optimized for yield and purity, often employing coupling agents such as EDCI or DCC in the presence of suitable solvents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains. For instance, in vitro tests demonstrated a minimum inhibitory concentration (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Antiviral Potential

The compound is also being investigated for its antiviral properties. A study indicated that derivatives containing similar scaffolds exhibited inhibition of the NS5B RNA polymerase, which is crucial for viral replication in Hepatitis C virus (HCV). The most effective molecules showed IC50 values below 35 μM, suggesting that modifications to the core structure could enhance antiviral efficacy .

Enzyme Inhibition

In addition to antimicrobial and antiviral activities, this compound has been evaluated for its ability to inhibit various enzymes. For example, it demonstrated significant inhibition against α-amylase and urease, with IC50 values indicating potent activity compared to standard inhibitors .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells. These interactions may lead to:

- Enzyme inhibition : Blocking key metabolic pathways.

- Disruption of cellular processes : Inducing apoptosis in cancer cells.

- Biofilm formation inhibition : Preventing bacterial colonization.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications to the sulfonamide group significantly enhanced antimicrobial activity against resistant strains .

- Antiviral Screening : In another investigation focused on HCV, the compound's analogs were tested for their ability to inhibit viral replication effectively, showcasing promising results in vitro .

- Enzyme Activity : Research on enzyme inhibition revealed that the compound effectively reduced urease activity in a concentration-dependent manner, highlighting its potential therapeutic applications in treating infections caused by urease-producing bacteria .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions, including:

- Preparation of Intermediates : Key intermediates such as 4-methoxybenzenesulfonyl chloride and thiophene derivatives are synthesized.

- Reactions : The final compound is obtained through condensation reactions, sulfonylation, and amidation. Common reagents include thionyl chloride and coupling agents like EDCI or DCC.

Antiviral Properties

Recent studies indicate that compounds similar to this compound exhibit antiviral activity. For instance, N-Heterocycles have been shown to be promising antiviral agents, with some derivatives demonstrating superior activity compared to standard treatments like ribavirin . The specific mechanisms of action often involve inhibition of viral replication or interference with viral entry into host cells.

Anti-inflammatory Effects

Research has suggested that this compound may inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating conditions characterized by chronic inflammation. This property positions it as a candidate for further exploration in inflammatory disease models.

Calcium Channel Inhibition

Studies on related compounds have demonstrated their ability to inhibit calcium channels (CaV2.2 and CaV3.2), which are crucial in pain signaling pathways. This suggests potential applications in neuropathic pain treatment . The structural features of this compound may enhance its efficacy as a calcium channel blocker.

Case Studies and Research Findings

Several studies have documented the biological effects of compounds related to this compound:

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Antiviral Therapies : Further development could lead to new antiviral medications.

- Pain Management : Its calcium channel inhibition properties suggest potential use in treating chronic pain conditions.

- Anti-inflammatory Drugs : Could be developed into therapies for autoimmune or inflammatory disorders.

Comparison with Similar Compounds

Compound 3a (N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide)

- Structural Differences : Lacks the sulfonyl and thiophene groups present in the target compound.

- Activity : Exhibited α-glucosidase inhibitory activity (IC₅₀ = 69 µM) and reduced blood glucose levels by 25.1% in sucrose-loaded rats .

Chlorophenyl-Sulfonyl-Thiophene Derivatives

2-(4-Chlorophenyl)-N-(2-((4-Methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide

Thiophene-Containing Antimycobacterial Agents

N-(4-Bromophenyl)-2-(2-thienyl)acetamide

- Structural Differences : Contains a bromophenyl group instead of the naphthalene-sulfonyl-ethyl backbone .

- Activity : Demonstrated antimycobacterial activity, highlighting the role of thiophene in targeting microbial enzymes.

- Comparison : The target compound’s sulfonyl group may improve solubility and bioavailability, addressing limitations of simpler thiophene-acetamides.

Pharmacological and Physicochemical Data

*Predicted based on structural similarity to 3a .

Mechanistic Insights

- Naphthalene vs. Other Aromatic Groups : The naphthalen-1-yl group in the target compound likely enhances binding to hydrophobic pockets in enzymes (e.g., α-glucosidase) compared to smaller aromatic substituents like chlorophenyl or nitrophenyl .

- Role of Sulfonyl Group : The sulfonyl moiety may improve solubility and hydrogen-bonding capacity, as seen in ACE2-targeting compounds (e.g., -5.51 kcal/mol docking score in ).

- Thiophene Contribution: Thiophene’s sulfur atom could participate in covalent or non-covalent interactions with biological targets, similar to antimycobacterial agents in .

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign peaks for the sulfonyl group (δ ~3.8 ppm for methoxy, δ ~7–8 ppm for aromatic protons) and naphthalene protons (δ ~7.5–8.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragment patterns matching the sulfonyl and acetamide groups .

- IR spectroscopy : Validate sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functionalities .

How can researchers resolve discrepancies in NMR data caused by rotameric equilibria?

Advanced

Rotamers from the sulfonyl-ethyl-thiophene linkage may split NMR signals. Solutions include:

- Variable-temperature NMR : Heat samples to 50–60°C to coalesce rotameric signals .

- Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict equilibrium populations and assign spectral peaks .

What strategies stabilize the sulfonyl group during prolonged reactions?

Q. Advanced

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the sulfonyl moiety .

- Low-temperature storage : Store intermediates at −20°C in anhydrous DMSO or DMF to avoid hydrolysis .

- Protecting groups : Temporarily protect reactive sites (e.g., methoxy groups) with trimethylsilyl chloride during acidic steps .

What methodologies assess the compound’s potential biological activity?

Q. Basic

- In silico docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to predict binding affinity .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., fluorogenic substrates) at 10–100 μM concentrations .

How can computational modeling predict reactivity in nucleophilic substitution reactions?

Q. Advanced

- DFT calculations : Optimize transition states for sulfonylation steps using B3LYP/6-31G(d) basis sets to identify rate-limiting barriers .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. THF) on reaction kinetics .

How to address contradictions in reported synthetic yields across studies?

Q. Advanced

- Comparative analysis : Replicate procedures while varying solvent purity, catalyst loading, and drying time for intermediates .

- Design of Experiments (DoE) : Use factorial design to isolate critical variables (e.g., temperature, stoichiometry) impacting yield .

What challenges arise when scaling up the synthesis, and how are they mitigated?

Q. Advanced

- Solvent selection : Replace dichloromethane with toluene for safer large-scale reactions .

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective isolation .

How to identify degradation products under stress conditions?

Q. Advanced

- Forced degradation : Expose the compound to heat (60°C), UV light, or acidic/basic conditions, then analyze via LC-MS to detect hydrolyzed sulfonamides or oxidized thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.